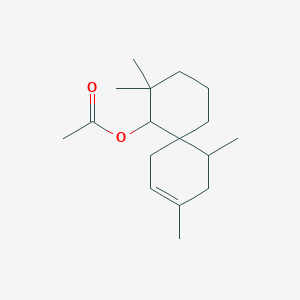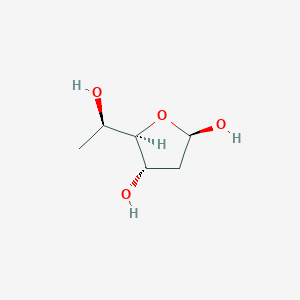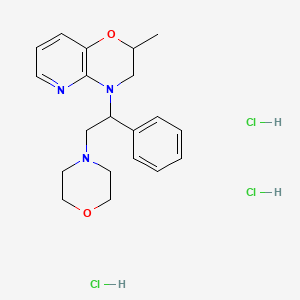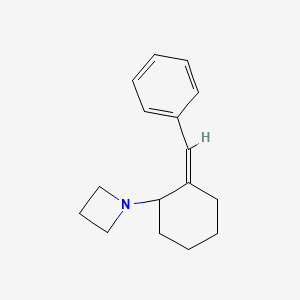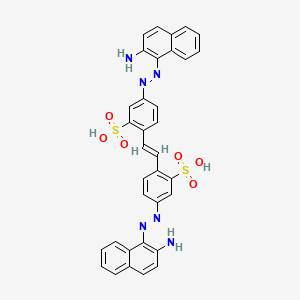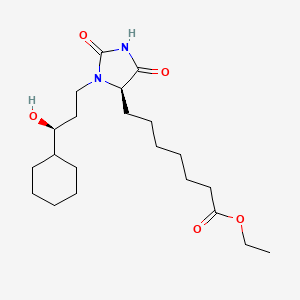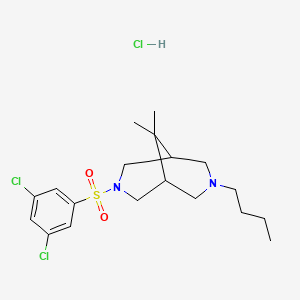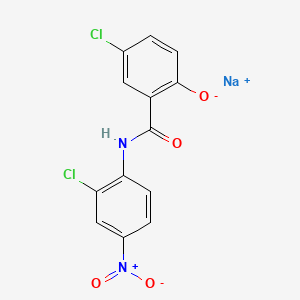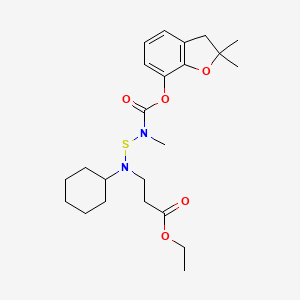
Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, hydrochloride: is a chemical compound with the molecular formula C₉H₁₄ClN₃O . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N . This compound is known for its unique structure, which includes a pyridine ring substituted with a 3-methyl group, a 2-amino group, and an N-(2-oxazolin-2-yl) group, along with a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with ammonia and an aldehyde.
Substitution Reactions: The 3-methyl and 2-amino groups are introduced through substitution reactions. For example, the methyl group can be introduced via Friedel-Crafts alkylation, while the amino group can be introduced through nucleophilic substitution.
Formation of the Oxazoline Ring: The N-(2-oxazolin-2-yl) group is formed through the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid or its derivative.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby modulating their activity. For example, the amino group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the oxazoline ring can interact with hydrophobic pockets.
Vergleich Mit ähnlichen Verbindungen
- Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, sulfate
- Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, nitrate
- Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)-, acetate
Comparison:
- Uniqueness: The hydrochloride salt of Pyridine, 3-methyl-2-amino-N-(2-oxazolin-2-yl)- is unique due to its specific counterion, which can influence its solubility, stability, and reactivity compared to other salts like sulfate, nitrate, and acetate.
- Reactivity: The presence of the hydrochloride ion can affect the compound’s reactivity in certain chemical reactions, making it more or less reactive compared to its counterparts.
Eigenschaften
CAS-Nummer |
102206-70-2 |
|---|---|
Molekularformel |
C9H14ClN3O |
Molekulargewicht |
215.68 g/mol |
IUPAC-Name |
1-(4,5-dihydro-1,3-oxazol-2-yl)-5-methyl-2H-pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7-3-2-5-12(8(7)10)9-11-4-6-13-9;/h2-3H,4-6,10H2,1H3;1H |
InChI-Schlüssel |
FQJSTLUHLKBRKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(CC=C1)C2=NCCO2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


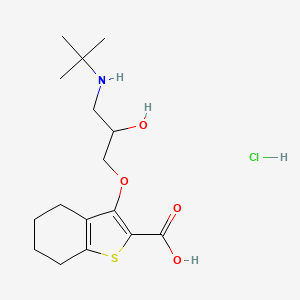
![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)
